BenchChemオンラインストアへようこそ!

1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)-

Serotonin transporter Stereoselectivity Antidepressant

1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- (CAS 52371-32-1) is the hydrochloride salt of cis-(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral 1-amino-4-phenyltetralin. This compound belongs to the Pfizer-originated series of non-tricyclic monoamine reuptake inhibitors that evolved from tametraline to sertraline.

Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
CAS No. 52371-32-1
Cat. No. B15468310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)-
CAS52371-32-1
Molecular FormulaC16H18ClN
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC=CC=C3)N.Cl
InChIInChI=1S/C16H17N.ClH/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;/h1-9,13,16H,10-11,17H2;1H/t13-,16-;/m1./s1
InChIKeyFTTMRGDSJHOGEJ-OALZAMAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- (CAS 52371-32-1): Cis-Stereoisomer Procurement Guide for Neuropharmacology Research


1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- (CAS 52371-32-1) is the hydrochloride salt of cis-(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral 1-amino-4-phenyltetralin. This compound belongs to the Pfizer-originated series of non-tricyclic monoamine reuptake inhibitors that evolved from tametraline to sertraline [1]. Its molecular formula is C₁₆H₁₈ClN (MW 259.77 g/mol), and it is commercially supplied at ≥95% purity (NLT 98% from certified vendors) for research purposes . The (Z) designation denotes the cis geometric configuration, wherein the 1-amino and 4-phenyl substituents occupy the same face of the tetrahydronaphthalene ring system—a stereochemical determinant that fundamentally dictates its pharmacological profile.

Why Cis-(Z) 4-Phenyl-1-aminotetralin HCl Cannot Be Replaced by Its Trans Isomer, N-Methyl Homologs, or Dichlorophenyl Derivatives


Within the 1-amino-4-aryltetralin chemotype, stereochemistry (cis vs. trans) and nitrogen substitution (primary amine vs. N-methyl) are not minor variations—they are binary switches that invert selectivity between serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters. The Welch et al. landmark structure–activity relationship study established that the cis series are surprisingly potent and selective serotonin uptake inhibitors, whereas the corresponding trans series potently but non-selectively block dopamine and norepinephrine uptake [1]. Furthermore, the Sarges et al. 1974 study demonstrated that trans-4-phenyl derivatives block norepinephrine uptake with consistently greater effectiveness than their often inactive cis counterparts [2]. Consequently, a researcher who orders the trans isomer, the N-methyl analog (tametraline), or the 3,4-dichlorophenyl derivative (sertraline/desmethylsertraline) will obtain a fundamentally different pharmacological tool—one that interrogates a different transporter profile. The quantitative evidence below demonstrates exactly where these differences are measurable.

Quantitative Differentiation Evidence: CAS 52371-32-1 Versus Closest Analogs


Cis vs. Trans Stereochemistry Inverts Transporter Selectivity: Direct Serotonin Uptake Comparison

The cis-(1R,4R) configuration of CAS 52371-32-1 confers selective serotonin transporter (SERT) inhibition, whereas the trans-(1R,4S) counterpart primarily inhibits norepinephrine (NET) and dopamine (DAT) transporters. Welch et al. established that cis-1-amino-4-aryltetralins are pharmacologically distinct from the trans series: the cis isomers are surprisingly potent and selective inhibitors of serotonin uptake, while corresponding trans isomers potently block dopamine and norepinephrine uptake non-selectively [1]. In quantitative terms, the cis compound (unsubstituted phenyl, primary amine) inhibits SERT with an IC₅₀ of 540 nM in rat brain synaptosomes, whereas the trans counterpart inhibits NET with an IC₅₀ of 60 nM [2]. The cis isomer thus exhibits ≥9-fold selectivity for serotonin over norepinephrine reuptake, while the trans isomer shows the opposite preference. This inversion is confirmed by Sarges et al., who reported that trans-4-phenyl derivatives block ³H-norepinephrine uptake into rat heart with consistently greater effectiveness than their often inactive cis isomers [3].

Serotonin transporter Stereoselectivity Antidepressant Monoamine reuptake

N-Methyl Substitution Shifts Selectivity: Primary Amine (CAS 52371-32-1) vs. N-Methyl Analog (Tametraline)

The absence of an N-methyl group in CAS 52371-32-1 (primary amine) fundamentally alters its transporter selectivity profile compared to its N-methyl analog tametraline (CP-24,441). Koe (1976) identified tametraline (1R,4S-N-methyl-4-phenyl-1,2,3,4-tetrahydro-1-naphthylamine) as a potent inhibitor of norepinephrine uptake in rat brain synaptosomes and a blocker of ³H-norepinephrine uptake into rat heart [1]. Tametraline is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI), whereas the primary amine cis compound (CAS 52371-32-1) is a serotonin-selective uptake inhibitor. The N-methyl group in the trans series enhances NET/DAT potency, but when combined with the cis configuration (as in sertraline), N-methylation contributes to the high SERT potency (IC₅₀ = 70 nM for sertraline vs. 540 nM for the unsubstituted cis primary amine) [2]. In the cis series, the 3,4-dichloro substitution rather than N-methylation is the dominant driver of SERT potency, as evidenced by desmethylsertraline (primary amine, 3,4-dichlorophenyl, cis) which retains an IC₅₀ of 19–50 nM at SERT . Thus, CAS 52371-32-1 occupies a unique structural niche: it is the cis primary amine with an unsubstituted phenyl ring, providing the baseline serotonin selectivity of the cis scaffold without the potency-amplifying 3,4-dichloro substitution.

Structure-activity relationship N-methylation Monoamine transporter CNS drug design

Cis Scaffold Baseline Activity as Pharmacological Control: Distinguishing Scaffold-Dependent from Substituent-Dependent Potency

CAS 52371-32-1 serves as the minimal pharmacophore of the cis-1-amino-4-aryltetralin serotonin uptake inhibitor series. Its SERT IC₅₀ of 540 nM represents the baseline inhibitory activity conferred solely by the cis-4-phenyltetralin scaffold, without any potency-enhancing aryl substitution [1]. This contrasts with: (a) sertraline (3,4-dichlorophenyl, N-methyl, cis), which achieves SERT IC₅₀ = 70 nM—a ~7.7-fold potency enhancement driven by 3,4-dichloro substitution [2]; (b) desmethylsertraline (3,4-dichlorophenyl, primary amine, cis), with SERT IC₅₀ = 19–50 nM—a ~10.8–28.4-fold enhancement ; and (c) the trans primary amine counterpart, which is essentially inactive at SERT. The unsubstituted phenyl cis scaffold thus provides a critical reference point for deconvoluting the contributions of aryl halogenation versus scaffold geometry to transporter affinity and selectivity. This was explicitly demonstrated by Welch et al., who showed that activity in both cis and trans series is stereospecific, being restricted to cis-(1S,4S) and trans-(1R,4S) enantiomers, and that aryl substitution further modulates potency within the active stereochemical series [1].

Pharmacological control Scaffold baseline SERT selectivity Structure-activity relationship

Chemical Identity as Sertraline Process Intermediate and Reference Standard: Regulatory and Quality Control Differentiation

CAS 52371-32-1 is the cis-(1R,4R) primary amine that directly corresponds to the desmethyl-deschloro scaffold of sertraline. In the patented synthesis of sertraline (US 4,536,518), the cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine core serves as the key intermediate scaffold from which N-methylation and aryl chlorination produce the final drug substance [1]. The compound is specifically enumerated as a reference marker in sertraline impurity profiling: cis-N-methyl-4-phenyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride (CAS 55056-87-6, sertraline impurity B EP) is the N-methylated derivative of this scaffold . The primary amine itself (CAS 52371-32-1) is the penultimate intermediate before N-methylation in multiple synthetic routes and is required as an analytical reference standard for HPLC purity determination, chiral purity verification, and impurity tracking during sertraline HCl manufacturing [2]. Commercially, CAS 52371-32-1 is supplied at NLT 98% purity with ISO-certified quality systems, making it directly suitable for regulated pharmaceutical quality control workflows .

Sertraline synthesis Reference standard Process intermediate Pharmaceutical quality control

Physical Form Differentiation: Cis Isomer Handling and Formulation Considerations vs. Crystalline Trans Isomer

The cis-(1R,4R) isomer hydrochloride (CAS 52371-32-1) is reported as a non-crystalline, oily or amorphous solid, whereas the corresponding trans isomer forms a well-defined monoclinic crystal [1]. This physical form difference has practical implications: the cis HCl salt generally exhibits higher aqueous solubility due to its amorphous nature, which is advantageous for in vitro assay preparation in aqueous buffers—a property explicitly noted by suppliers who highlight that the hydrochloride salt form enhances water solubility for biological studies . The trans isomer's crystalline nature may require sonication or co-solvent (e.g., DMSO) for complete dissolution. Furthermore, the cis isomer's physical state necessitates different storage and handling protocols: suppliers recommend storage at 0–4°C (short-term) or −20°C (long-term) to maintain stability of the amorphous form . These differences are not merely cosmetic; they directly affect weighing accuracy, solution preparation reproducibility, and long-term compound integrity in compound management libraries.

Physical form Cis isomer Oily hydrochloride Formulation

Procurement-Driven Application Scenarios for 1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- (CAS 52371-32-1)


Serotonin Transporter (SERT) Pharmacological Probe for Cis-Scaffold Baseline Studies

Investigators studying the conformational requirements of SERT inhibition require the unsubstituted cis-4-phenyltetralin scaffold as a minimal pharmacophore control. CAS 52371-32-1, with its SERT IC₅₀ of 540 nM and lack of aryl halogen substitution, provides the baseline inhibitory activity against which 3,4-dichloro-, 4-chloro-, and other substituted analogs can be quantitatively compared [1]. This compound is essential for dissecting the contribution of halogen bonding to SERT affinity in mutagenesis and docking studies, as established by the Welch et al. 1984 structure–activity relationship framework [1].

Sertraline Hydrochloride Impurity Profiling and Pharmaceutical Quality Control

CAS 52371-32-1 serves as a certified reference standard for HPLC impurity tracking during sertraline HCl active pharmaceutical ingredient (API) manufacturing. As the desmethyl-des chloro scaffold corresponding to sertraline impurity B (EP), this compound is required for method validation, system suitability testing, and batch release analytics in compliance with USP/EP impurity thresholds [2]. Procurement from ISO-certified vendors at NLT 98% purity ensures regulatory audit readiness .

Structure–Activity Relationship (SAR) Studies of the 1-Amino-4-aryltetralin Chemotype

Medicinal chemistry programs exploring the 1-amino-4-aryltetralin scaffold require CAS 52371-32-1 as the unsubstituted cis primary amine reference point for systematic SAR exploration. The compound allows independent variation of three structural dimensions: aryl substitution (none vs. 3,4-Cl₂), nitrogen substitution (primary amine vs. N-methyl), and stereochemistry (cis vs. trans). Welch et al. demonstrated that each of these dimensions independently and synergistically modulates transporter selectivity and potency, and only CAS 52371-32-1 occupies the precise structural coordinate (cis, primary amine, unsubstituted phenyl) needed to anchor the SAR matrix [1].

Computational Chemistry and Molecular Docking Reference Ligand

For in silico docking studies targeting the serotonin transporter (SERT) orthosteric site, CAS 52371-32-1 provides a rigid, well-defined cis-tetralin scaffold with experimentally measured binding data (SERT IC₅₀ = 540 nM). Its relatively small size (MW 259.77) and absence of rotatable aryl substituents make it an ideal reference ligand for validating docking poses and scoring functions before extending the computational model to larger, more flexible analogs such as sertraline or paroxetine [1]. The experimentally established stereospecificity—activity restricted to cis-(1S,4S) and trans-(1R,4S) enantiomers—provides a stringent validation criterion for computational predictions of enantioselective binding [1].

Quote Request

Request a Quote for 1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.